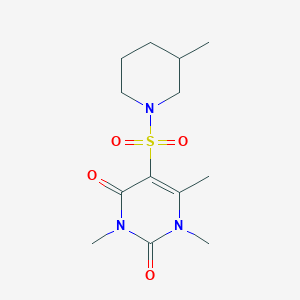

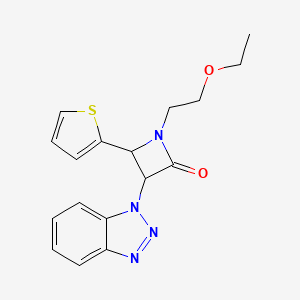

1,3,6-trimethyl-5-((3-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound belongs to a class of compounds with a pyrimidine core, a heterocyclic aromatic organic compound similar to pyridine and characterized by the presence of nitrogen atoms at positions 1 and 3 in the six-membered ring. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors. For compounds similar to the one , synthesis might involve reactions such as nucleophilic substitution, condensation, and ring closure mechanisms. For example, Noguchi et al. (1988) describe a one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines, which could be analogous to methods used for synthesizing the compound (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. Advanced techniques like NMR, X-ray crystallography, and computational modeling are typically employed to determine the structure and confirm the synthesis of the target compound. For instance, Ashraf et al. (2019) conducted a structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which provides insights into the methods that could be used for analyzing the structure of the compound (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, significantly altering the compound's chemical properties and biological activity. The compound's sulfonyl and methyl groups suggest potential for further functionalization and participation in biochemical processes.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including drug formulation. Jatczak et al. (2014) developed a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and investigated their biopharmaceutical properties, providing a model for understanding the physical properties of related compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds related to pyrimidine-2,4-diones, providing insights into the chemical behavior and potential applications of these compounds in various scientific domains.

Chemical Reactions and Derivatives : Studies have demonstrated various chemical reactions involving pyrimidine-2,4-diones, including oxidation, isomerism, and the synthesis of derivatives with potential biological activity. For instance, the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives show the versatility of these compounds in generating biologically relevant molecules (Rauf et al., 2010).

Novel Heterocyclic Derivatives : The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives highlights the ongoing interest in developing new compounds with unique structural features and potential applications (Ashraf et al., 2019).

Catalysis and Methodology : Research into the synthesis of chromeno pyrimidinone derivatives using Brønsted acidic ionic liquid catalysis demonstrates the applicability of these compounds in facilitating chemical reactions, offering insights into their potential use in synthetic chemistry (Kefayati et al., 2015).

Radiochemistry : The design and radiosynthesis of new fluoropyridine-based maleimide reagents for labeling peptides and proteins with fluorine-18 showcase the relevance of pyrimidine derivatives in the development of radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).

Eigenschaften

IUPAC Name |

1,3,6-trimethyl-5-(3-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-9-6-5-7-16(8-9)21(19,20)11-10(2)14(3)13(18)15(4)12(11)17/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBMBMADBWKOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-((3-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)